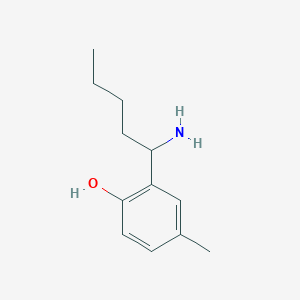
7-Chloro-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid: is a chemical compound with the following properties:
Molecular Formula: C₁₂H₁₃N
Molecular Weight: 171.24 g/mol
IUPAC Name: 1H-Carbazole, 2,3,4,9-tetrahydro-
CAS Registry Number: 942-01-8
This compound belongs to the carbazole family and contains a chloro substituent at position 7. Carbazoles are heterocyclic aromatic compounds with diverse applications in various fields.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of 7-chloro-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a key intermediate could be 2,3,4,9-tetrahydrocarbazole, which undergoes chlorination at position 7 followed by carboxylation to yield the target compound.
Industrial Production:
Industrial-scale production typically involves efficient and scalable processes. specific industrial methods for this compound are not widely documented.
Chemical Reactions Analysis
Reactivity:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Can be reduced to yield different derivatives.
Substitution: Exhibits reactivity at the chloro substituent (position 7).
Common Reagents and Conditions:
Chlorination: Chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide).
Carboxylation: Carbon dioxide (CO₂) in the presence of suitable catalysts.
Reduction: Hydrogenation using metal catalysts (e.g., palladium on carbon).
Major Products:
The major products depend on the specific reaction conditions and the starting materials. Detailed mechanistic studies are essential to understand the precise outcomes.
Scientific Research Applications
7-Chloro-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid finds applications in:
Medicinal Chemistry: As a scaffold for designing potential drugs targeting specific receptors or enzymes.
Biological Studies: Investigating its effects on cellular processes.
Materials Science: Incorporation into polymers or materials with desired properties.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparison with Similar Compounds
While there are related carbazole derivatives, the unique combination of chloro substitution and carboxylic acid functionality distinguishes 7-chloro-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid.
Similar Compounds
- 2,3,4,9-Tetrahydrocarbazole
- 1H-Carbazole
Properties
Molecular Formula |
C13H12ClNO2 |
|---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-chloro-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid |
InChI |
InChI=1S/C13H12ClNO2/c14-10-6-12-8(5-9(10)13(16)17)7-3-1-2-4-11(7)15-12/h5-6,15H,1-4H2,(H,16,17) |
InChI Key |
CAPUDYDYOKKROG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3N2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12981548.png)
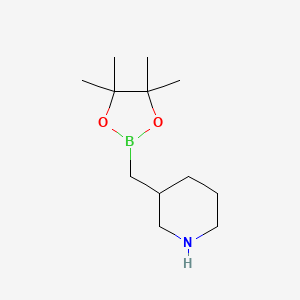
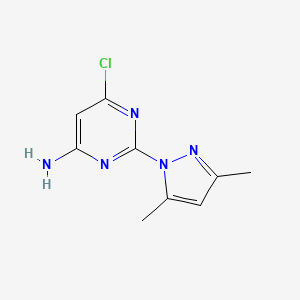
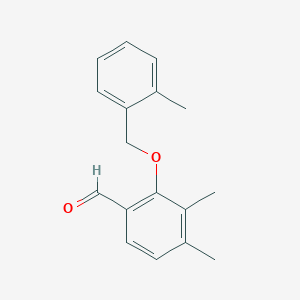
![2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12981572.png)



![4,4,5,5-Tetramethyl-2-(spiro[3.5]non-6-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B12981600.png)
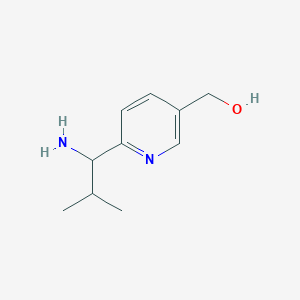
![(1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine](/img/structure/B12981621.png)
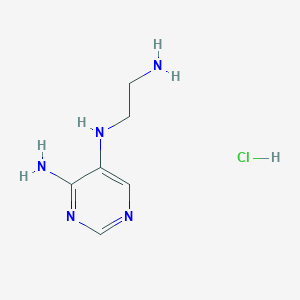
![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B12981647.png)
